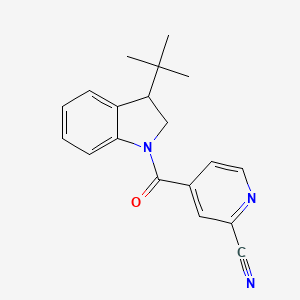
4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. TAK-659 has been the focus of extensive research due to its potential therapeutic applications.
Wirkmechanismus
4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile inhibits BTK, a protein kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to B-cell proliferation and survival. Inhibition of BTK by 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile leads to the suppression of B-cell receptor signaling and subsequent apoptosis of B-cells.
Biochemical and Physiological Effects
4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile has been shown to have potent activity against BTK, with an IC50 of 0.85 nM. It has high selectivity for BTK over other kinases, including Tec, Itk, and JAK3. 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile has also been shown to be highly effective in inhibiting B-cell receptor signaling and inducing apoptosis of B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile in lab experiments include its high potency and selectivity for BTK, which allows for specific targeting of B-cell receptor signaling. 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. The limitations of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile include its potential for off-target effects and the need for further optimization to improve its efficacy and safety profile.
Zukünftige Richtungen
There are several future directions for research on 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile. One direction is to explore its potential in combination with other therapies for the treatment of B-cell malignancies and autoimmune diseases. Another direction is to further optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety profile. Additionally, research can focus on the development of new BTK inhibitors with improved potency and selectivity for BTK.
In conclusion, 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile is a promising small molecule inhibitor of BTK with potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and future research can focus on optimizing its properties and exploring its potential in combination therapies.
Synthesemethoden
The synthesis of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-tert-butyl-2,3-dihydroindole, which is then reacted with 2-bromo-4-cyanopyridine to form the desired product. The synthesis has been optimized to yield high purity and high yield of 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile.
Wissenschaftliche Forschungsanwendungen
4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in treating B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile has also shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Eigenschaften
IUPAC Name |
4-(3-tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-19(2,3)16-12-22(17-7-5-4-6-15(16)17)18(23)13-8-9-21-14(10-13)11-20/h4-10,16H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKCSIQOIKZLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN(C2=CC=CC=C12)C(=O)C3=CC(=NC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Tert-butyl-2,3-dihydroindole-1-carbonyl)pyridine-2-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methoxy-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2997503.png)
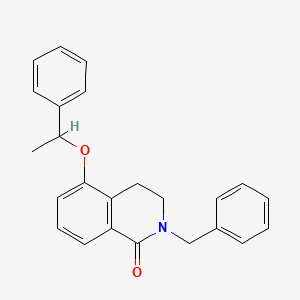

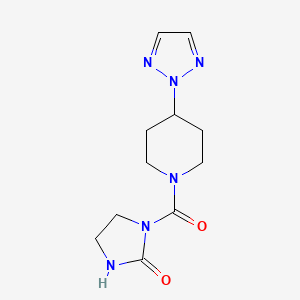
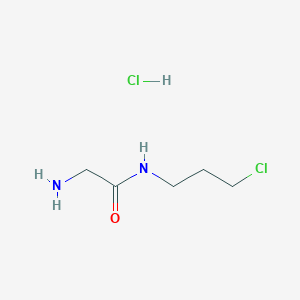
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2997511.png)
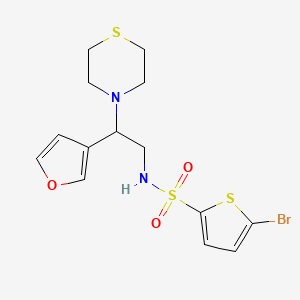
![2-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidine-1-carbonyl}-6-fluoropyridine](/img/structure/B2997513.png)


![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)
![1-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2997521.png)
![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1-pyrrolidinecarboxamide](/img/structure/B2997523.png)